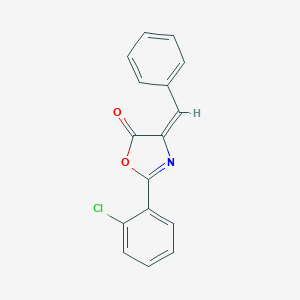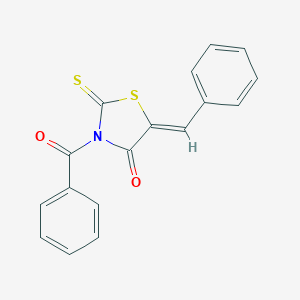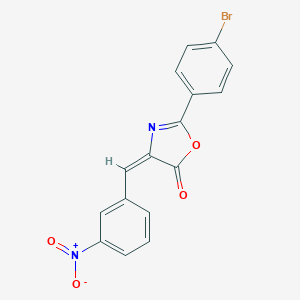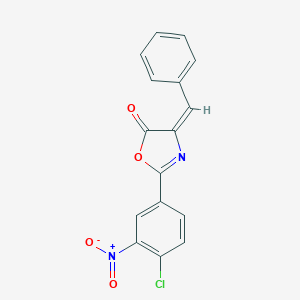
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine, also known as FDP, is a chemical compound that belongs to the piperidine class of drugs. This compound has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FDP is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders.
科学的研究の応用
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine acts as a potent inhibitor of the dopamine transporter, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
作用機序
The mechanism of action of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine involves the inhibition of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Biochemical and Physiological Effects
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease and ADHD. Moreover, 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine has been shown to reduce drug-seeking behavior in animal models of drug addiction. However, the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs are not fully understood.
実験室実験の利点と制限
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders. However, the use of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in lab experiments is limited by its high cost and limited availability. Moreover, the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs are not fully understood, which makes it difficult to assess its safety and efficacy.
将来の方向性
There are several future directions for the research on 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine. First, more studies are needed to assess the long-term effects of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine on the brain and other organs. Second, the synthesis of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine can be improved to increase its yield and purity. Third, the potential applications of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in the treatment of other neurological disorders, such as depression and anxiety, should be explored. Fourth, the development of new analogs of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine with improved pharmacological properties should be pursued. Finally, the use of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine in combination with other drugs for the treatment of neurological disorders should be investigated.
合成法
The synthesis of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine involves the reaction of 1-(2-fluorobenzoyl)piperidine with 3,5-dimethylpyridine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine. The purity and yield of 1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine can be improved by using different solvents and purification techniques.
特性
製品名 |
1-(2-Fluorobenzoyl)-3,5-dimethylpiperidine |
|---|---|
分子式 |
C14H18FNO |
分子量 |
235.3 g/mol |
IUPAC名 |
(3,5-dimethylpiperidin-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C14H18FNO/c1-10-7-11(2)9-16(8-10)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
InChIキー |
ISFAADVEKICCHK-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2F)C |
正規SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)

![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)


![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
![4-[(2-{4-chloro-3-nitrophenyl}-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273938.png)
